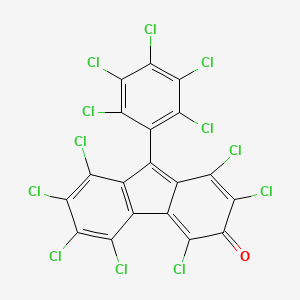
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is a highly chlorinated organic compound It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which includes multiple chlorine atoms and a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one typically involves the chlorination of fluorenone derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The production process must ensure the safety and containment of chlorine gas to prevent environmental contamination and ensure worker safety. The final product is purified through various techniques, such as recrystallization or chromatography, to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the fluorenone core.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may result in partially or fully dechlorinated products.
Scientific Research Applications
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one has several scientific research applications, including:
Environmental Science: Studying the environmental fate and behavior of highly chlorinated compounds, including their persistence and degradation in the environment.
Chemistry: Investigating the reactivity and properties of polycyclic aromatic hydrocarbons and their derivatives.
Materials Science: Exploring the potential use of chlorinated fluorenone derivatives in the development of advanced materials, such as organic semiconductors or photoconductors.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one involves its interaction with molecular targets and pathways in various applications. For example, in environmental science, the compound’s persistence and degradation pathways are studied to understand its impact on ecosystems. In materials science, the compound’s electronic properties and interactions with other materials are investigated to develop new technologies.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7-Heptachloro-8-(pentachlorophenyl)-3H-fluoren-3-one: Similar structure with slight variations in chlorine atom positions.
1,2,4,5,6,7,8-Heptachloro-9-(trichlorophenyl)-3H-fluoren-3-one: Similar structure with different substituents on the phenyl ring.
Uniqueness
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is unique due to its specific arrangement of chlorine atoms and the presence of a pentachlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88180-07-8 |
|---|---|
Molecular Formula |
C19Cl12O |
Molecular Weight |
669.6 g/mol |
IUPAC Name |
1,2,4,5,6,7,8-heptachloro-9-(2,3,4,5,6-pentachlorophenyl)fluoren-3-one |
InChI |
InChI=1S/C19Cl12O/c20-7-2-1(6-10(23)15(28)17(30)16(29)11(6)24)3-5(4(2)8(21)14(27)13(7)26)12(25)19(32)18(31)9(3)22 |
InChI Key |
SFRHHSXLPSGAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


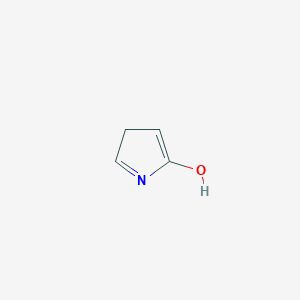
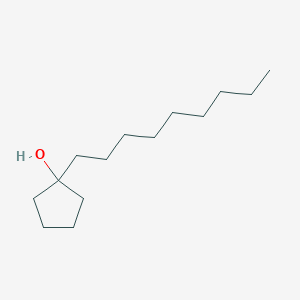



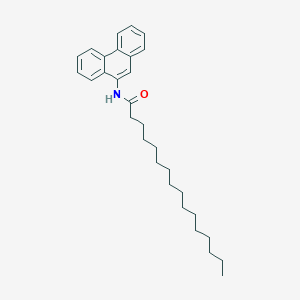
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
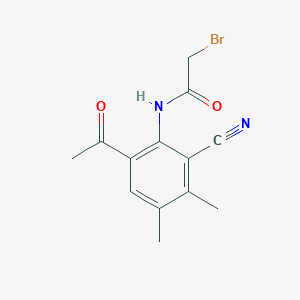
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
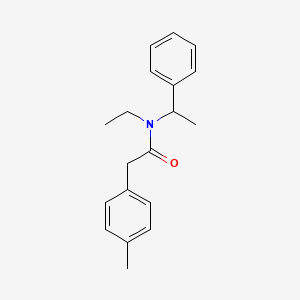
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)


![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
